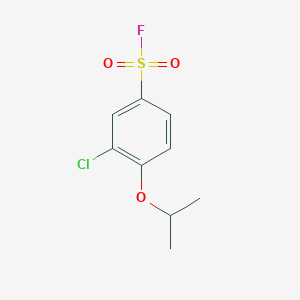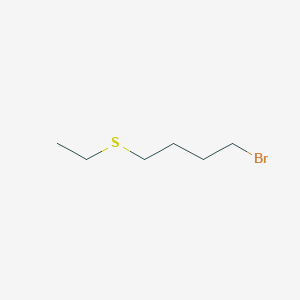
1-Bromo-4-(ethylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13BrS It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a butane chain, which also contains an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)butane can be synthesized through a multi-step process involving the reaction of 1-butanol with hydrogen bromide to form 1-bromobutane. This intermediate can then undergo further reaction with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(ethylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or amines, to form different substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used in solvents like dichloromethane.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
1-Bromo-4-(ethylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)butane involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The ethylsulfanyl group can also participate in various chemical reactions, such as oxidation or substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing agent used.
Comparison with Similar Compounds
1-Bromo-4-(ethylsulfanyl)butane can be compared with other similar compounds, such as:
1-Bromobutane: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
1-Iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.
The presence of the ethylsulfanyl group in this compound makes it unique, providing additional sites for chemical modification and increasing its utility in various applications.
Properties
Molecular Formula |
C6H13BrS |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13BrS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
InChI Key |
UIJKTMSPDWJMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)
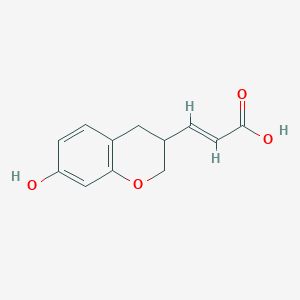
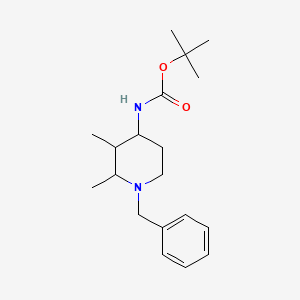
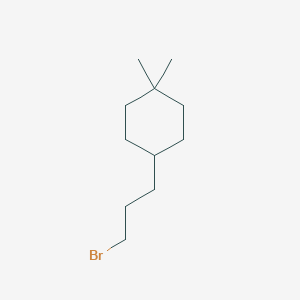
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)
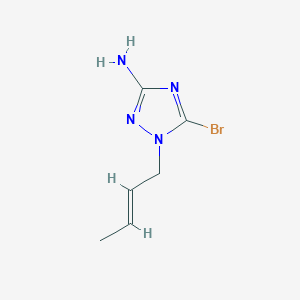
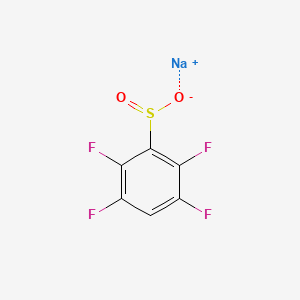
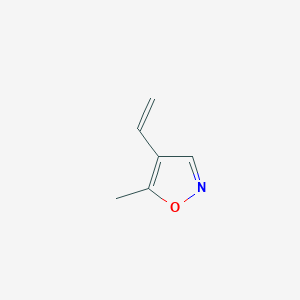
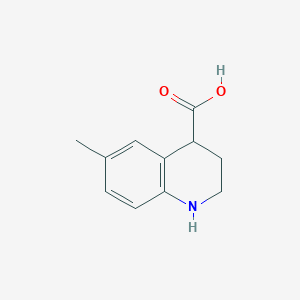
![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
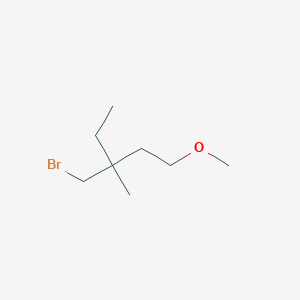
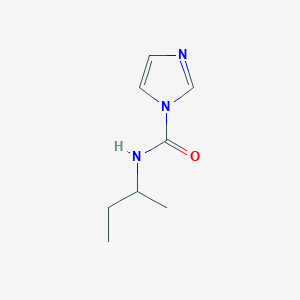
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
